

An In-depth Technical Guide to 6-Methyl-2-heptyne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methyl-2-heptyne

Cat. No.: B1595056

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **6-Methyl-2-heptyne**, including its nomenclature, physicochemical properties, and a representative synthetic protocol. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Nomenclature and Identification

The accurate identification of a chemical compound is fundamental for scientific research. This section details the IUPAC name and various synonyms for **6-Methyl-2-heptyne**.

The unequivocally accepted name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 6-methylhept-2-yne.^[1] This name precisely describes its molecular structure: a seven-carbon chain (heptyne) with a triple bond starting at the second carbon and a methyl group attached to the sixth carbon.

In literature and commercial databases, this compound may be referenced by several other names. A comprehensive list of these synonyms is provided in the table below.

Identifier Type	Value
IUPAC Name	6-methylhept-2-yne
CAS Number	51065-64-6
Synonyms	2-Heptyne, 6-methyl-
Methyl isopentyl acetylene	
ISOAMYLMETHYLACETYLENE	
6-METHYL-2-HEPTYN	
1-Methyl-2-isoamylacetylene	

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is crucial for its application in experimental settings. This section summarizes the key computed and experimental data for **6-Methyl-2-heptyne**.

Physical and Chemical Properties

The following table outlines the principal physicochemical properties of **6-Methyl-2-heptyne**. This data is essential for predicting its behavior in various solvents and under different experimental conditions.

Property	Value	Notes
Molecular Formula	C ₈ H ₁₄	[1] [2]
Molecular Weight	110.20 g/mol	[1]
Density	0.760 g/mL	
Boiling Point	Not available	
XLogP3	3.2	A measure of lipophilicity. [1]
Complexity	97.7	Computed by Cactvs. [1] [2]
Rotatable Bond Count	2	[2]
Heavy Atom Count	8	[2]

Spectroscopic Data

Spectroscopic data is vital for the structural elucidation and confirmation of a synthesized or isolated compound. The following spectroscopic information is available for **6-Methyl-2-heptyne**:

- ¹H NMR: Proton nuclear magnetic resonance spectra are available and can be found in various databases.[\[3\]](#)
- ¹³C NMR: Carbon-13 nuclear magnetic resonance data has also been reported.
- Mass Spectrometry (MS): Mass spectral data, typically obtained through electron ionization (EI), is available for this compound.[\[4\]](#)
- Infrared (IR) Spectroscopy: IR spectra, which are useful for identifying functional groups, have been recorded for **6-Methyl-2-heptyne**.[\[4\]](#)

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **6-Methyl-2-heptyne** is not readily available in the searched literature, a general and widely used method for the synthesis of internal alkynes is the alkylation of a terminal alkyne. The following is a representative

protocol for the synthesis of an internal alkyne, which can be adapted for the preparation of **6-Methyl-2-heptyne**.

General Procedure for the Alkylation of a Terminal Alkyne

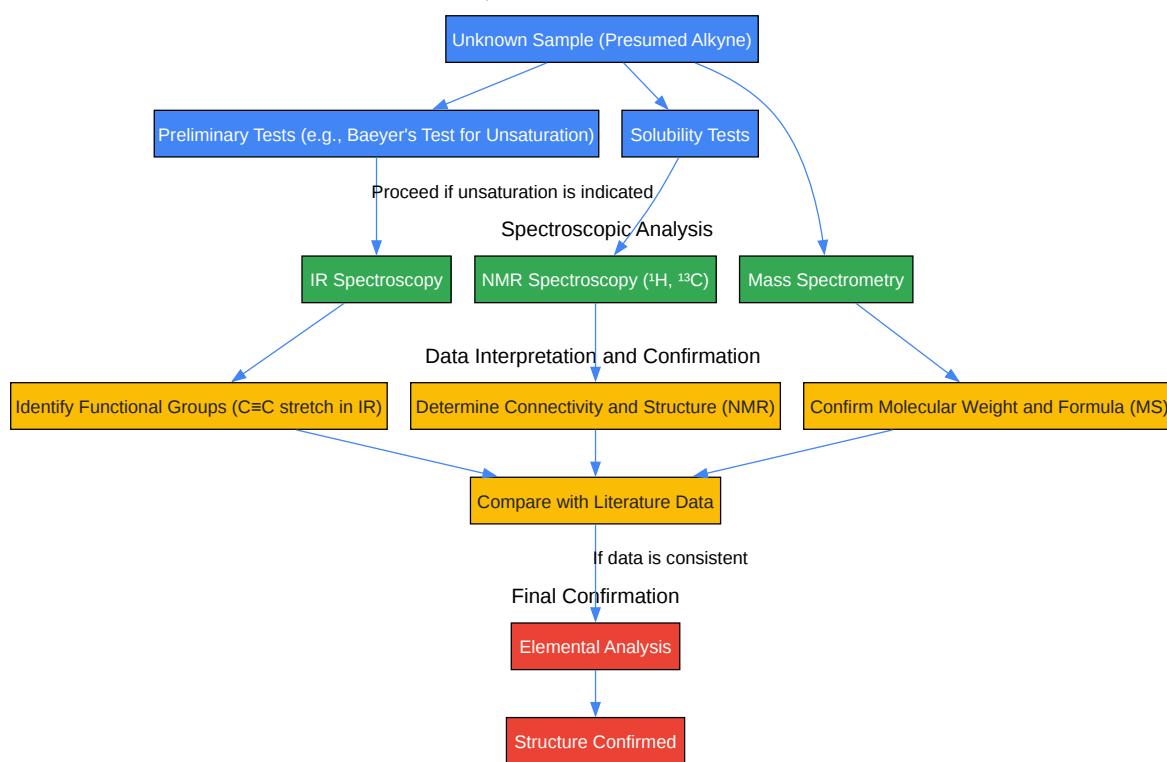
This procedure describes the two-step synthesis of an internal alkyne from a smaller terminal alkyne and an alkyl halide. To synthesize **6-Methyl-2-heptyne**, one could start with propyne and 1-bromo-3-methylbutane.

Step 1: Deprotonation of the Terminal Alkyne

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a solution of sodium amide (NaNH_2) in anhydrous liquid ammonia.
- Cool the flask to $-33\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
- Slowly add a solution of the terminal alkyne (e.g., propyne) in an anhydrous solvent (e.g., tetrahydrofuran, THF) to the sodium amide solution via the dropping funnel with vigorous stirring.
- Allow the reaction to stir for 1-2 hours at $-33\text{ }^\circ\text{C}$ to ensure complete formation of the sodium acetylide.

Step 2: Alkylation with an Alkyl Halide

- To the freshly prepared sodium acetylide solution, add a solution of the primary alkyl halide (e.g., 1-bromo-3-methylbutane) in anhydrous THF dropwise via the dropping funnel.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by carefully adding water to decompose any unreacted sodium amide.
- Transfer the mixture to a separatory funnel and add diethyl ether.


- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by fractional distillation to obtain the desired internal alkyne.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the identification and characterization of an unknown alkyne sample, such as a newly synthesized batch of **6-Methyl-2-heptyne**. This workflow ensures a systematic and thorough analysis of the compound.

Logical Workflow for Alkyne Characterization

Initial Analysis

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the systematic process for the characterization and structural elucidation of an alkyne compound.

This guide has provided a detailed overview of **6-Methyl-2-heptyne**, offering valuable information for researchers and scientists. The presented data and protocols are intended to facilitate further research and application of this compound in various scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Methyl-2-heptyne | C8H14 | CID 142809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 6-METHYL-2-HEPTYNE(51065-64-6) 1H NMR spectrum [chemicalbook.com]
- 4. 6-Methyl-2-heptyne [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Methyl-2-heptyne]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1595056#iupac-name-and-synonyms-for-6-methyl-2-heptyne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com